1,3-Benzodioxole, 5-(1-methylethenyl)-

Toxicology Regulatory Compliance Carcinogenicity

1,3-Benzodioxole, 5-(1-methylethenyl)- (CAS 119055-67-3), also designated as 5-isopropenyl-1,3-benzodioxole or 2-(3,4-methylenedioxyphenyl)-prop-1-ene, is a synthetic organic compound belonging to the benzodioxole class. Its molecular formula is C10H10O2 with a molecular weight of 162.18 g/mol.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 119055-67-3
Cat. No. B8665026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole, 5-(1-methylethenyl)-
CAS119055-67-3
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C10H10O2/c1-7(2)8-3-4-9-10(5-8)12-6-11-9/h3-5H,1,6H2,2H3
InChIKeyHVXSFCYOHKGEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Methylethenyl)-1,3-benzodioxole (CAS 119055-67-3): Chemical Class and Core Characteristics for Research Procurement


1,3-Benzodioxole, 5-(1-methylethenyl)- (CAS 119055-67-3), also designated as 5-isopropenyl-1,3-benzodioxole or 2-(3,4-methylenedioxyphenyl)-prop-1-ene, is a synthetic organic compound belonging to the benzodioxole class . Its molecular formula is C10H10O2 with a molecular weight of 162.18 g/mol . The compound features a fused 1,3-dioxole ring attached to a benzene core, with a 5-position isopropenyl (methylethenyl) substituent . This structural motif distinguishes it from the more extensively studied allyl-substituted analog safrole (5-(2-propenyl)-1,3-benzodioxole, CAS 94-59-7) and the propenyl-substituted isosafrole (CAS 120-58-1) [1]. The compound is commercially available as a research chemical with typical purity specifications of 95% .

Why 5-(1-Methylethenyl)-1,3-benzodioxole Cannot Be Replaced by Safrole or Isosafrole in Regulated Research


The 5-(1-methylethenyl)-1,3-benzodioxole scaffold is not functionally interchangeable with its more common analogs safrole and isosafrole. While all three compounds share the C10H10O2 molecular formula and 1,3-benzodioxole core, the nature and position of the alkenyl side chain fundamentally alter their chemical reactivity profiles and regulatory status. Safrole (5-allyl) is a DEA List I regulated chemical due to its role as a precursor to MDMA synthesis and is classified as a Group 2B possible human carcinogen by IARC [1][2]. Isosafrole (5-(1-propenyl)) is subject to comparable regulatory restrictions in many jurisdictions and exhibits GHS hazard classifications including Carcinogenicity Category 1B (H350) . In contrast, the isopropenyl-substituted analog (5-(1-methylethenyl)-) occupies a distinct chemical space that may enable research continuity in contexts where precursor controls restrict access to the allyl or propenyl congeners. Furthermore, the branched isopropenyl substituent introduces different steric constraints and electronic properties compared to the linear allyl or propenyl side chains, which has implications for receptor binding interactions and synthetic derivatization pathways [3].

Quantitative Differentiation Evidence for 5-(1-Methylethenyl)-1,3-benzodioxole (CAS 119055-67-3) Relative to Close Analogs


Isopropenyl Substitution Reduces Carcinogenic Liability Relative to Safrole and Isosafrole

Safrole and isosafrole are established animal carcinogens and regulated precursors, whereas 5-(1-methylethenyl)-1,3-benzodioxole lacks the specific propenyl or allyl unsaturation pattern required for metabolic activation to carcinogenic 1'-hydroxy metabolites [1]. The IARC Monographs classify safrole as a Group 2B possible human carcinogen and isosafrole as having sufficient evidence of carcinogenicity in experimental animals [1]. GHS classification data for isosafrole includes Carcinogenicity Category 1B (H350), Germ Cell Mutagenicity Category 2 (H341), and Acute Toxicity Category 4 (H302) . The isopropenyl-substituted compound has not been assigned comparable carcinogenicity classifications by IARC or GHS [2].

Toxicology Regulatory Compliance Carcinogenicity Safety Pharmacology

Isopropenyl Substituent Confers Distinct Physicochemical Profile from Allyl (Safrole) and Propenyl (Isosafrole) Analogs

The measured density of 5-(1-methylethenyl)-1,3-benzodioxole is 1.147 g/mL at 25°C, which differs substantially from safrole's reported density of 1.096 g/cm³ at 20°C and isosafrole's typical density range [1]. This 4.6% higher density for the target compound (isopropenyl vs. allyl) reflects the more compact molecular packing enabled by the branched isopropenyl substituent relative to the linear allyl chain . The presence of the methylethenyl group also enhances hydrophobic character, reducing aqueous solubility relative to simpler benzodioxole analogs .

Physicochemical Properties Analytical Chemistry Solubility Chromatography

Isopropenyl Side Chain Enables Divergent Synthetic Derivatization Pathways Compared to Safrole-Derived Scaffolds

The terminal isopropenyl (methylethenyl) group in the target compound presents a branched alkene with distinct regioselectivity and steric profile compared to the linear allyl group of safrole or the internal propenyl group of isosafrole . This branched terminal alkene can undergo Markovnikov addition reactions (e.g., hydroboration, oxymercuration) that yield tertiary alcohol derivatives, whereas the allyl group of safrole yields primary alcohols upon anti-Markovnikov addition . This structural divergence enables access to a different chemical space of benzodioxole derivatives not readily accessible from safrole or isosafrole precursors .

Synthetic Chemistry Medicinal Chemistry Building Blocks Alkene Reactivity

5-(1-Methylethenyl)-1,3-benzodioxole is Embedded in Patent Claims as a Distinct Scaffold for Agrochemical and Pharmaceutical Applications

The 5-(1-methylethenyl)-1,3-benzodioxole core structure appears specifically claimed in patent literature as a component of benzodioxole derivatives with pesticidal and plant protection applications [1]. In contrast, safrole and isosafrole are primarily cited as flavor/fragrance ingredients with regulatory restrictions that preclude their use in commercial agrochemical or pharmaceutical products in many jurisdictions [2]. The target compound's inclusion in patent claims for benzodioxole-based pesticides and protease activity modulators in plants indicates its recognition as a distinct, commercially viable scaffold separate from the controlled allyl/propenyl benzodioxoles [1][3].

Intellectual Property Patent Analysis Agrochemicals Pharmaceuticals Benzodioxole Derivatives

Validated Application Scenarios for 5-(1-Methylethenyl)-1,3-benzodioxole (CAS 119055-67-3) Based on Differential Evidence


Medicinal Chemistry Research Requiring Non-Controlled Benzodioxole Scaffolds

For medicinal chemistry programs targeting receptors or enzymes with benzodioxole-binding pharmacophores (e.g., serotonin receptors, cytochrome P450 enzymes, COX-2), 5-(1-methylethenyl)-1,3-benzodioxole provides a non-controlled alternative to safrole and isosafrole. The compound's lack of DEA List I status and absence of IARC carcinogenicity classification reduces administrative burden and safety protocol complexity relative to controlled allyl/propenyl benzodioxoles. The branched isopropenyl substituent may also confer altered receptor binding kinetics due to increased steric bulk compared to linear allyl or propenyl side chains .

Synthetic Methodology Development Leveraging Branched Terminal Alkene Reactivity

The isopropenyl group of 5-(1-methylethenyl)-1,3-benzodioxole provides a branched terminal alkene platform for exploring regioselective addition reactions (Markovnikov vs. anti-Markovnikov), epoxidation stereochemistry, and subsequent ring-opening transformations . This reactivity profile differs from safrole's linear allyl group, enabling the synthesis of tertiary alcohol-containing benzodioxole derivatives that are inaccessible from safrole or isosafrole precursors . Such derivatives may serve as intermediates for further functionalization in diversity-oriented synthesis campaigns.

Agrochemical Research on Benzodioxole-Based Pest Control Agents

Patent literature specifically claims 1,3-benzodioxole derivatives, including the 5-substituted isopropenyl scaffold, for insecticidal and plant protection applications . The 5-(1-methylethenyl)-1,3-benzodioxole core represents a commercially viable entry point for agrochemical lead optimization programs targeting insect pest enzymes, particularly where methylenedioxyphenyl (MDP) moieties are known to act as cytochrome P450 synergists for pyrethroid insecticides . The compound's physicochemical profile (density 1.147 g/mL, enhanced hydrophobicity) may influence formulation characteristics and bioavailability in agricultural delivery systems.

Analytical Reference Standard for Benzodioxole Isomer Differentiation

In analytical chemistry and forensic toxicology contexts, 5-(1-methylethenyl)-1,3-benzodioxole can serve as a reference standard for differentiating isomeric C10H10O2 benzodioxoles. The distinct physicochemical properties, including the measured density of 1.147 g/mL at 25°C (versus safrole at 1.096 g/cm³) , facilitate chromatographic separation and unambiguous identification in complex mixtures. This application is particularly relevant for laboratories conducting essential oil analysis, flavor/fragrance quality control, or forensic analysis where precise isomer identification is critical for regulatory compliance .

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